HQ-415

Descripción

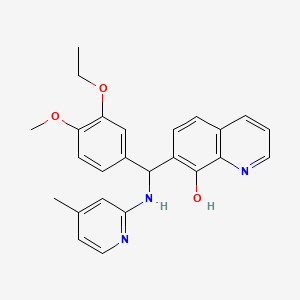

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of HQ-415?

Extensive searches for "HQ-415" have yielded no publicly available scientific literature, clinical trial data, or patent information. As a result, the mechanism of action for this compound cannot be described.

The designation "this compound" may represent an internal compound code that has not yet been disclosed in public forums, a project that is no longer under development, or an incorrect identifier. Without any foundational data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the absence of public data can occur for several reasons:

-

Early-Stage Development: The compound may be in the early stages of discovery or preclinical development, with data remaining proprietary to the developing organization.

-

Confidentiality: The information may be subject to confidentiality agreements or has not yet been published in peer-reviewed journals or presented at scientific conferences.

-

Alternative Nomenclature: The compound may be more commonly known by a different chemical name, a registered trademark, or another internal code.

Should an alternative designation or further details about this compound become available, a comprehensive analysis of its mechanism of action and related data could be conducted.

An In-depth Technical Guide to KP415 (Serdexmethylphenidate/Dexmethylphenidate) and the Nrf2-Activating Properties of Hydroquinone

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of KP415, a prodrug of dexmethylphenidate. Additionally, this guide explores the chemical properties and biological activity of hydroquinone, with a specific focus on its activation of the Nrf2 signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: KP415 (Serdexmethylphenidate/Dexmethylphenidate)

KP415, commercially known as Azstarys®, is a central nervous system (CNS) stimulant indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older.[1][2][3] It is a co-formulation of serdexmethylphenidate (SDX), a prodrug of dexmethylphenidate (d-MPH), and immediate-release d-MPH.[1][4] This combination provides a rapid onset of action from the immediate-release d-MPH and an extended duration of effect from the slow-release of d-MPH from serdexmethylphenidate.

Chemical Structure and Properties of Serdexmethylphenidate (SDX)

Serdexmethylphenidate is a new molecular entity in which dexmethylphenidate is covalently attached to a ligand. This prodrug design is intended to have a lower abuse potential compared to other psychostimulants, as it requires enzymatic metabolism in the lower gastrointestinal tract to release the active d-MPH. Routes of administration commonly associated with abuse, such as insufflation or intravenous injection, have a reduced impact on the rapid delivery of the active compound.

Table 1: Chemical Properties of Serdexmethylphenidate Chloride

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀ClN₃O₈ | |

| Molecular Weight | 536.0 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Freely soluble in water and methanol; slightly soluble in alcohol and acetone. | |

| CAS Number | 1996626-30-2 (chloride salt) | |

| IUPAC Name | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid chloride |

Pharmacological Properties of KP415

Mechanism of Action: Serdexmethylphenidate is a prodrug that is converted to dexmethylphenidate. Dexmethylphenidate is a CNS stimulant that blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the extraneuronal space. The precise therapeutic mode of action in ADHD is not fully understood.

Pharmacokinetics: KP415 is formulated to provide both immediate and extended release of d-MPH. Following oral administration, the immediate-release component is readily absorbed. Serdexmethylphenidate is converted to d-MPH primarily in the lower gastrointestinal tract.

Table 2: Pharmacokinetic Parameters of d-MPH after a Single Dose of Azstarys (52.3 mg SDX/10.4 mg d-MPH) vs. Dexmethylphenidate ER (40 mg) in Healthy Adults (Fasted)

| Parameter | Azstarys (52.3 mg/10.4 mg) | Dexmethylphenidate ER (40 mg) | Source |

| d-MPH Cmax (ng/mL) | 14.0 | 28.2 | |

| d-MPH AUC (ng*h/mL) | 186 | 248 |

Steady state for dexmethylphenidate is typically reached after the third once-daily dose of Azstarys.

Clinical Development and Efficacy

The development program for KP415 included numerous clinical trials to establish its safety and efficacy. A pivotal Phase 3 study (KP415.E01) demonstrated the efficacy of KP415 in children aged 6 to 12 years with ADHD. The long-term safety and tolerability were assessed in a 12-month, open-label study (KP415.S01).

Experimental Protocol: Human Abuse Potential (HAP) Study (Oral Administration - Study KP415.A01)

This study was a randomized, double-blind, single-dose, active- and placebo-controlled crossover study to assess the abuse potential of oral SDX.

-

Objective: To evaluate the relative abuse potential of therapeutic and supratherapeutic oral doses of SDX compared to Focalin XR® (d-MPH HCl), phentermine (a schedule IV drug), and placebo.

-

Subjects: Healthy, non-dependent individuals with a history of recreational stimulant use.

-

Methodology:

-

Participants received single oral doses of SDX (e.g., 120 mg and 240 mg), Focalin XR (e.g., 80 mg), phentermine (e.g., 60 mg), and placebo in a crossover design with washout periods between treatments.

-

Subjective measures, such as "Drug Liking" scores (often assessed using a Visual Analog Scale), were collected at various time points post-dose.

-

Pharmacokinetic blood samples were collected to determine the plasma concentrations of d-MPH.

-

-

Primary Endpoint: The primary endpoint was typically the maximum effect (Emax) for "Drug Liking."

-

Results: Oral administration of SDX showed less abuse potential compared to Focalin XR.

Section 2: Hydroquinone (HQ) and the Nrf2 Signaling Pathway

Hydroquinone (HQ) is a benzene metabolite that is recognized as a carcinogenic agent. It is known to induce oxidative stress, which can lead to cell cycle arrest and apoptosis. A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Chemical Properties of Hydroquinone

Table 3: Chemical Properties of Hydroquinone

| Property | Value |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, ethanol, and ether |

| CAS Number | 123-31-9 |

| IUPAC Name | Benzene-1,4-diol |

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that allows Nrf2 to dissociate. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

Hydroquinone has been shown to activate the Nrf2 signaling pathway. Both para- and ortho-hydroquinones can be converted to electrophilic quinones, which are capable of activating the Nrf2 pathway.

Experimental Protocol: Assessing Nrf2 Pathway Activation using a Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of the Nrf2-ARE pathway in response to a test compound like hydroquinone.

-

Objective: To determine if a compound can induce the transcriptional activity of the Nrf2-ARE pathway.

-

Materials:

-

A stable cell line engineered to express a luciferase reporter gene under the control of an ARE promoter (e.g., AREc32 cells).

-

Cell culture medium and supplements.

-

Test compound (e.g., hydroquinone).

-

Positive control (e.g., tert-Butylhydroquinone (tBHQ) or CDDO-Im).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Methodology:

-

Cell Plating: Seed the ARE-luciferase reporter cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (hydroquinone) and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of ARE-mediated gene expression.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay) and express the results as fold induction over the vehicle control.

-

Visualizations

Caption: Mechanism of action of dexmethylphenidate (d-MPH).

Caption: Activation of the Nrf2 signaling pathway by hydroquinone.

Caption: Experimental workflow for an Nrf2-ARE luciferase reporter assay.

References

- 1. DailyMed - AZSTARYS- serdexmethylphenidate and dexmethylphenidate capsule [dailymed.nlm.nih.gov]

- 2. Azstarys (Serdexmethylphenidate and Dexmethylphenidate Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. An Efficacy and Safety Study w/ Azstarys® in Children 4-12 Years of Age With ADHD | Clinical Research Trial Listing [centerwatch.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

A Fictional Technical Guide: Synthesis and Purification of the Novel Kinase Inhibitor HQ-415

Disclaimer: The compound "HQ-415" is a fictional entity created for illustrative purposes to fulfill the detailed requirements of the user's request for a technical guide. The following synthesis, purification, and biological data are representative examples and do not correspond to any known chemical substance.

Introduction

Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This technical guide details the synthesis, purification, and preliminary characterization of this compound, a novel, potent, and selective inhibitor of the fictional "Kinase-Associated Proliferation (KAP)" pathway. This document is intended for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is accomplished via a three-step process starting from commercially available reagents. The overall workflow is depicted below, followed by a detailed experimental protocol.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling

To a solution of 1-bromo-4-nitrobenzene (1.0 eq) in a 3:1 mixture of dioxane and water was added 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture was heated to 90°C and stirred for 12 hours under an inert atmosphere. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, which was used in the next step without further purification.

Step 2: Amide Bond Formation

The crude product from Step 1 was dissolved in dichloromethane (DCM). To this solution was added N-Boc-ethylenediamine (1.1 eq), followed by sodium triacetoxyborohydride (1.5 eq). The reaction was stirred at room temperature for 16 hours. The reaction was then quenched with saturated sodium bicarbonate solution. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated to give the crude Boc-protected precursor.

Step 3: Boc Deprotection

The crude Boc-protected precursor was dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). The solution was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was dissolved in a minimal amount of DCM and precipitated with diethyl ether to yield crude this compound as a TFA salt.

Purification of this compound

The crude this compound was purified using a two-step process involving preparative reverse-phase HPLC followed by a salt-to-freebase conversion.

Experimental Protocol: Purification

Preparative Reverse-Phase HPLC

The crude this compound was dissolved in a minimal amount of DMSO and purified by preparative reverse-phase HPLC using a C18 column. A gradient of 10-90% acetonitrile in water (containing 0.1% TFA) was used over 30 minutes. Fractions containing the desired product were collected and combined.

Salt-to-Freebase Conversion

The pooled fractions were lyophilized to yield the purified this compound as a TFA salt. This salt was then dissolved in DCM and washed with a saturated solution of sodium bicarbonate to neutralize the TFA. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield the final pure this compound as a free base.

Data Presentation

The following tables summarize the quantitative data obtained during the synthesis and purification of this compound.

| Step | Product | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (HPLC, %) |

| 1. Suzuki Coupling | Intermediate 1 | 5.00 | 6.21 | 95 | >90 |

| 2. Amide Formation | Boc-protected this compound | 6.21 | 8.93 | 88 | >85 |

| 3. Boc Deprotection | Crude this compound | 8.93 | 7.54 | 92 | ~80 |

| Overall Synthesis | Crude this compound | 5.00 | 7.54 | 78 | ~80 |

| Purification Step | Product | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (HPLC, %) |

| 1. Prep HPLC | Purified this compound (TFA) | 7.50 | 5.85 | 78 | >99 |

| 2. Freebase Conv. | Pure this compound (Freebase) | 5.85 | 5.20 | 89 | >99 |

Biological Activity and Mechanism of Action

This compound is designed to inhibit the fictional Kinase-Associated Proliferation (KAP) pathway. This pathway is initiated by the binding of a growth factor to its receptor, leading to a phosphorylation cascade that ultimately promotes cell proliferation. This compound specifically targets KAP-2, a key downstream kinase in this pathway.

In Vitro Activity

The inhibitory activity of this compound against KAP-2 was determined using a standard in vitro kinase assay.

| Compound | Target | IC50 (nM) |

| This compound | KAP-2 | 15 |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of the novel kinase inhibitor, this compound. The described protocols are robust and yield high-purity material suitable for further preclinical development. The potent in vitro activity against the target kinase, KAP-2, demonstrates the potential of this compound as a therapeutic agent for diseases driven by the KAP signaling pathway. Further studies are underway to evaluate its efficacy and safety in cellular and animal models.

An In-depth Technical Guide to HQ-415: A Novel Metal Chelator with Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

HQ-415 is a synthetic, biologically active metal chelator belonging to the 8-hydroxyquinoline class of compounds. First identified in a chemical screen for modifiers of TDP-43 proteinopathy, this compound has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including those related to TDP-43, α-synuclein, and polyglutamine aggregation. Its mechanism of action is primarily attributed to its ability to chelate intracellular metal ions, thereby modulating cellular pathways implicated in protein homeostasis and mitigating proteotoxicity. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

Neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Huntington's disease are characterized by the progressive loss of neuronal structure and function, often accompanied by the misfolding and aggregation of specific proteins. A growing body of evidence suggests that dysregulation of metal ion homeostasis is a key factor in the pathogenesis of these disorders. Metal ions, such as copper, zinc, and iron, can promote protein aggregation and increase oxidative stress, contributing to neuronal damage.

This compound emerged from a high-throughput screen designed to identify small molecules that could rescue the toxicity induced by the TAR DNA-binding protein 43 (TDP-43) in a yeast model system. Subsequent studies have revealed its broader efficacy in models of α-synuclein and polyglutamine proteotoxicity. As an 8-hydroxyquinoline, this compound shares a structural motif with other known metal chelators, such as clioquinol, but exhibits distinct biological activities. This guide will delve into the technical details of this compound's discovery and characterization.

Discovery and Origin

This compound was identified by Tardiff et al. in a 2012 study published in the Journal of Biological Chemistry. The discovery was the result of a chemical screen of a small molecule library to find compounds that could suppress the toxicity of TDP-43 expression in Saccharomyces cerevisiae. This compound is a synthetic compound and is not of natural origin.

Chemical Properties

| Property | Value |

| IUPAC Name | 7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |

| Molecular Formula | C25H25N3O3 |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 430462-93-4 |

| Appearance | Solid |

Synthesis

While the exact synthesis protocol used by the discovering laboratory is not detailed in the primary publication, the synthesis of 7-substituted 8-hydroxyquinolines can be achieved through various organic chemistry methodologies. A general plausible approach involves a multi-step synthesis, likely culminating in a Mannich-type reaction or a related condensation to introduce the substituted methyl group at the 7-position of the 8-hydroxyquinoline core. The synthesis would involve the preparation of the 8-hydroxyquinoline scaffold, followed by the regioselective introduction of the side chain.

Biological Activity and Mechanism of Action

This compound's primary biological activity is the rescue of cellular toxicity caused by the aggregation of disease-related proteins. It has shown efficacy in yeast and C. elegans models of TDP-43, α-synuclein, and polyglutamine proteotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the initial characterization studies.

Table 1: Efficacy of this compound in Yeast Models of Proteotoxicity

| Proteinopathy Model | Parameter | Value (µM) |

| TDP-43 | EC50 | 15 |

| TDP-43 | EC100 | 15-20 |

| α-Synuclein | EC50 | Not explicitly stated, but active |

| Polyglutamine (htt-72Q) | EC50 | Not explicitly stated, but active |

EC50: The concentration of a drug that gives half-maximal response. EC100: The concentration of a drug that gives a maximal response.

Table 2: Toxicity Profile of this compound in Yeast

| Condition | Observation |

| Concentrations above EC100 | Becomes toxic to yeast cells |

| Synthetic toxicity | Observed with mac1 and zap1 deletion strains (copper and zinc metabolism) |

Signaling Pathways

The neuroprotective effects of this compound are believed to be mediated through its function as a metal chelator. Dysregulated metal ions can catalyze the formation of reactive oxygen species (ROS) and promote the misfolding and aggregation of proteins. By sequestering these metal ions, this compound can interfere with these pathological processes. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound.

Yeast Strains and Media

-

Yeast Strain: The primary yeast strain used was W303a, which is a common laboratory strain of Saccharomyces cerevisiae. Specific genotypes were created with integrated plasmids for the inducible expression of human TDP-43, α-synuclein, or huntingtin exon 1 with 72 glutamine repeats (htt-72Q) fused to fluorescent proteins (e.g., GFP or CFP).

-

Media:

-

Rich Media (YPD): 1% yeast extract, 2% peptone, 2% dextrose.

-

Synthetic Complete (SC) Media: 0.67% yeast nitrogen base without amino acids, 2% sugar (glucose or galactose), and a complete supplement mixture of amino acids and nucleosides.

-

Induction Media: SC media containing 2% galactose to induce protein expression from the GAL1 promoter.

-

Repression Media: SC media containing 2% glucose to repress protein expression.

-

Yeast Toxicity/Rescue Assay

This workflow outlines the process of screening for and validating compounds that rescue proteotoxicity in yeast.

-

Yeast Culture Preparation: Inoculate the yeast strain carrying the inducible toxic protein construct into liquid SC-glucose media and grow overnight at 30°C with shaking.

-

Induction of Protein Expression: Dilute the overnight culture to an OD600 of ~0.1 in SC-galactose media to induce the expression of the toxic protein.

-

Compound Administration: Dispense the induced yeast culture into 384-well microplates. Add this compound (dissolved in DMSO) to the wells at various concentrations. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the microplates at 30°C.

-

Growth Measurement: Monitor yeast growth by taking optical density (OD600) readings at regular intervals using a microplate reader.

-

Data Analysis: Plot the growth curves for each concentration of this compound. The rescue of toxicity is quantified by the increase in growth rate or final culture density compared to the DMSO control. EC50 values are calculated from the dose-response curves.

C. elegans α-Synuclein Toxicity Assay

-

C. elegans Strain: Use a transgenic C. elegans strain that expresses human α-synuclein in dopaminergic neurons.

-

Worm Synchronization: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms to isolate eggs and allowing them to hatch in M9 buffer without food.

-

Compound Treatment: Plate the synchronized L1 larvae on nematode growth medium (NGM) agar plates containing a lawn of E. coli OP50 (as a food source) and the desired concentration of this compound or DMSO as a control.

-

Incubation: Incubate the plates at 20°C and allow the worms to develop to adulthood.

-

Assessment of Neurodegeneration:

-

Anesthetize the adult worms (e.g., with sodium azide).

-

Mount the worms on an agarose pad on a microscope slide.

-

Visualize the dopaminergic neurons using fluorescence microscopy (if they are fluorescently tagged, e.g., with GFP).

-

Quantify the number of intact dopaminergic neurons per worm. A statistically significant increase in the number of surviving neurons in the this compound-treated group compared to the control group indicates a rescue of neurodegeneration.

-

Conclusion

This compound represents a promising lead compound for the development of therapeutics for a range of neurodegenerative diseases. Its discovery validates the approach of targeting metal ion homeostasis as a strategy to combat proteotoxicity. The distinct mechanisms of action of different 8-hydroxyquinolines, as highlighted by the work on this compound, suggest that these compounds can be tailored to target specific pathological pathways in different neurodegenerative conditions. Further research is warranted to elucidate the precise molecular targets and to evaluate the efficacy and safety of this compound in mammalian models of neurodegeneration. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and related compounds.

In Vitro Characterization of SB203580: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of SB203580, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This guide details the molecule's mechanism of action, summarizes its inhibitory activity, and provides detailed protocols for key in vitro experiments.

Introduction

SB203580 is a pyridinyl imidazole compound widely utilized in research to investigate the physiological and pathological roles of the p38 MAPK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress, and is implicated in processes such as cell proliferation, differentiation, apoptosis, and inflammation.[3][4][5] SB203580 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data Summary

The inhibitory activity of SB203580 has been quantified across various in vitro assays. The following tables summarize the key potency and cytotoxicity data.

Table 1: Inhibitory Activity of SB203580

| Target/Assay | Cell Line/System | IC50/Ki Value | Reference(s) |

| p38α (SAPK2a) | Enzyme Assay | IC50: 50 nM | |

| p38β2 (SAPK2b) | Enzyme Assay | IC50: 500 nM | |

| p38 MAPK activity | THP-1 cells | IC50: 0.3-0.5 µM | |

| IL-2-induced T cell proliferation | Primary human T cells, CT6 T cells, BAF F7 B cells | IC50: 3-5 µM | |

| IL-10 production | WEHI 274.3 cells | IC50: 0.1 µM | |

| p38 kinase (ATP-competitive) | Enzyme Assay | Ki: 21 nM | |

| MDA-MB-231 cell proliferation | MDA-MB-231 cells | IC50: 85.1 µM |

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6. Activated MKK3/6, in turn, dually phosphorylates p38 MAPK on specific threonine and tyrosine residues, leading to its activation. Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cellular response. SB203580 inhibits this cascade by directly targeting p38 MAPK.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of SB203580.

In Vitro p38α MAPK Kinase Assay

This assay measures the direct inhibitory effect of SB203580 on the enzymatic activity of purified p38α MAPK.

Materials:

-

Recombinant active p38α MAPK

-

Recombinant ATF-2 (substrate)

-

SB203580

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

-

ATP

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Compound Preparation: Prepare a serial dilution of SB203580 in DMSO. Further dilute the compounds in Kinase Assay Buffer to the final desired concentrations.

-

Enzyme and Substrate Preparation: Dilute recombinant p38α MAPK and ATF-2 substrate in Kinase Assay Buffer to their final concentrations.

-

Assay Plate Setup: Add the diluted SB203580 or vehicle (DMSO) control to the wells of a 96-well plate.

-

Enzyme Addition: Add the diluted p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Add a solution of ATF-2 substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect kinase activity using a suitable method, such as measuring ADP production with a luminescence-based assay.

-

Data Analysis: Calculate the percentage of inhibition for each SB203580 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of SB203580 on the viability of a chosen cell line.

Materials:

-

Mammalian cell line (e.g., THP-1, MDA-MB-231)

-

Complete cell culture medium

-

SB203580

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SB203580 or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the SB203580 concentration to determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Activation

This protocol is used to determine the effect of SB203580 on the phosphorylation status of p38 MAPK and its downstream targets.

Materials:

-

Mammalian cell line

-

SB203580

-

Stimulant (e.g., Anisomycin, LPS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-MAPKAPK-2, anti-total-MAPKAPK-2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to grow to a suitable confluency. Pre-treat the cells with various concentrations of SB203580 for 1-2 hours.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., anisomycin) for a short period (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of SB203580.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a kinase inhibitor like SB203580.

References

In Vivo Efficacy of CZ415: A Technical Overview for Drug Development Professionals

Disclaimer: Initial searches for "HQ-415" did not yield information on a specific therapeutic agent. This document details the in vivo efficacy of CZ415 , a highly selective mTOR inhibitor, based on available scientific literature. It is presumed that "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of CZ415, a potent and highly selective ATP-competitive mTOR inhibitor. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in various disease models.

Core Efficacy Data

CZ415 has demonstrated significant in vivo activity in multiple animal models, including those for arthritis, osteosarcoma, and cervical cancer. Its efficacy is attributed to the inhibition of both mTORC1 and mTORC2 signaling pathways.

Table 1: Summary of In Vivo Efficacy of CZ415 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Animal Model | Dosing Regimen | Key Efficacy Readouts | Results |

| DBA/1 mice | Prophylactic and therapeutic | Clinical score, paw swelling, cytokine levels | Significant reduction in clinical scores and paw swelling. Dose-dependent inhibition of pro-inflammatory cytokines. |

Table 2: Summary of In Vivo Efficacy of CZ415 in an Osteosarcoma Xenograft Mouse Model

| Animal Model | Cell Line | Dosing Regimen | Key Efficacy Readouts | Results |

| SCID mice | U2OS | 25 mg/kg, gavage, daily for 21 days | Tumor growth inhibition | Significant inhibition of U2OS tumor growth.[1] |

| SCID mice | U2OS | CZ415 (25 mg/kg) + MEK162 (5 mg/kg), gavage, daily for 21 days | Tumor growth inhibition | Profound inhibition of U2OS tumors, significantly more potent than CZ415 alone.[1] |

Table 3: Summary of In Vivo Efficacy of CZ415 in a Cervical Cancer Xenograft Mouse Model

| Animal Model | Cell Lines | Dosing Regimen | Key Efficacy Readouts | Results |

| Nude mice | Hela, Siha | Not specified | Tumor growth | Significant inhibition of tumor growth.[2] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

1. Induction of Arthritis:

-

Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster injection is administered 21 days after the primary immunization.

2. Dosing:

-

Prophylactic: Dosing is initiated before the onset of clinical symptoms.

-

Therapeutic: Dosing begins after the establishment of arthritis.

-

CZ415 is administered orally at various doses.

3. Efficacy Assessment:

-

Clinical Score: Arthritis severity is evaluated using a standardized clinical scoring system.

-

Paw Swelling: Paw volume is measured using a plethysmometer.

-

Histopathology: Joint tissues are collected for histological analysis of inflammation and cartilage/bone destruction.

-

Cytokine Analysis: Serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

Osteosarcoma Xenograft Mouse Model

1. Cell Culture and Implantation:

-

Human osteosarcoma cell lines (e.g., U2OS) are cultured under standard conditions.

-

A specific number of cells are injected subcutaneously into the flank of severe combined immunodeficient (SCID) mice.[1]

2. Dosing:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

CZ415 is administered orally (gavage) at a dose of 25 mg/kg daily for 21 days.[1]

-

In combination studies, MEK162 is co-administered at 5 mg/kg.

3. Efficacy Assessment:

-

Tumor Growth: Tumor volume is measured regularly using calipers.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Immunohistochemistry: Excised tumors are analyzed for biomarkers of mTOR pathway inhibition (e.g., p-S6).

Cervical Cancer Xenograft Mouse Model

1. Cell Culture and Implantation:

-

Human cervical cancer cell lines (e.g., Hela, Siha) are cultured.

-

Cells are injected subcutaneously into nude mice.

2. Dosing:

-

Treatment with CZ415 is initiated once tumors are established.

3. Efficacy Assessment:

-

Tumor Growth: Tumor volume is monitored throughout the study.

-

Apoptosis Markers: Tumor tissues are analyzed for markers of apoptosis, such as Bax and Bcl-2, via immunohistochemistry.

Visualizations

Signaling Pathway

Caption: Simplified mTOR signaling pathway showing inhibition points of CZ415.

Experimental Workflow

Caption: General experimental workflow for in vivo xenograft studies with CZ415.

References

No Publicly Available Safety and Toxicity Data for HQ-415

A comprehensive search for the safety and toxicity profile of a compound designated "HQ-415" has yielded no specific results. Publicly accessible scientific literature, preclinical and clinical trial databases, and regulatory agency documents do not contain information pertaining to a substance with this identifier.

The search results did, however, provide extensive information on "E 415," the European food additive code for Xanthan Gum. It is possible that "this compound" may be an internal company code, a novel compound not yet disclosed in public forums, or a typographical error in the query.

Given the lack of data on "this compound," this report will instead provide a detailed overview of the safety and toxicity profile of Xanthan Gum (E 415) , a widely used food additive, based on available scientific assessments. This information is provided as a potential alternative, assuming the user's interest may lie with this compound.

In-Depth Technical Guide: Safety and Toxicity Profile of Xanthan Gum (E 415)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthan gum (E 415) is a high-molecular-weight polysaccharide produced by the fermentation of Xanthomonas campestris. It is widely used in the food industry as a thickener and stabilizer. Based on extensive toxicological evaluation, xanthan gum is considered non-toxic and safe for consumption.[1][2] The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) concluded that there is no need for a numerical Acceptable Daily Intake (ADI) for xanthan gum and that there are no safety concerns for the general population at the current levels of exposure.[2][3]

Quantitative Toxicity Data

The following table summarizes the key quantitative data from toxicological studies on xanthan gum.

| Toxicity Endpoint | Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity | - | Oral | Considered Non-toxic | [1] |

| Chronic Toxicity (NOAEL) | Rat | Oral | 1,000 mg/kg bw/day (highest dose tested) | |

| Chronic Toxicity (NOAEL) | Dog | Oral | 1,000 mg/kg bw/day (highest dose tested) | |

| Carcinogenicity | Rat | Oral | Not carcinogenic | |

| Genotoxicity | - | - | No concern for genotoxicity | |

| Human Tolerance | Human | Oral | Up to 214 mg/kg bw/day for 10 days |

NOAEL: No-Observed-Adverse-Effect Level bw: body weight

Key Toxicological Studies and Experimental Protocols

3.1. Acute, Short-term, and Subchronic Toxicity

-

Methodology: Acute oral toxicity studies were conducted, although specific protocols are not detailed in the provided references. Short-term and subchronic studies involved daily administration of xanthan gum to animals, typically rats and dogs, for periods up to 12 weeks.

-

Findings: Xanthan gum is considered non-toxic based on acute oral toxicity studies. In a 12-week study in dogs, a marginal decrease in red blood cell count and hemoglobin concentration was observed at 2,000 mg/kg bw/day, but this was not reproduced in a chronic toxicity study at 1,000 mg/kg bw/day.

3.2. Chronic Toxicity and Carcinogenicity

-

Methodology: Long-term studies were performed in rats and dogs with administration of xanthan gum in the diet. The OECD Test Guideline 415 for a one-generation reproduction toxicity study, while not specifically cited for these chronic studies, provides a framework for such long-term oral administration studies. This guideline recommends using at least three dose groups and a control group, with the test substance administered in the diet or drinking water.

-

Findings: No adverse effects were reported in chronic studies in rats and dogs at doses up to 1,000 mg/kg bw/day, which was the highest dose tested. In rats, the compound was not found to be carcinogenic.

3.3. Genotoxicity

-

Methodology: A battery of genotoxicity tests would have been performed to assess the potential for DNA damage, though the specific assays are not detailed in the search results.

-

Findings: The EFSA Panel concluded that there was no concern with respect to genotoxicity for xanthan gum.

3.4. Human Studies

-

Methodology: Clinical studies involving repeated oral intake of xanthan gum by adults were conducted.

-

Findings: Repeated oral intake of xanthan gum at doses up to 214 mg/kg bw per day for ten days was well tolerated. Some individuals experienced abdominal discomfort, which was considered an undesirable but not adverse effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Mechanism: Xanthan gum is unlikely to be absorbed intact due to its high molecular weight. It is not metabolized by enzymes in the gastrointestinal tract but is partially fermented by the intestinal microbiota in the large intestine.

Signaling Pathways and Experimental Workflows

As xanthan gum is a largely inert and unabsorbed polysaccharide, its interaction with specific signaling pathways is not a primary focus of its safety assessment. The main biological interaction is its fermentation by gut microbiota.

Below is a conceptual workflow for the safety assessment of a food additive like xanthan gum.

Caption: General workflow for the safety assessment of a food additive.

Conclusion

The available data strongly support the safety of xanthan gum (E 415) for its intended use as a food additive. It is poorly absorbed, not metabolized by human enzymes, and shows no evidence of toxicity, carcinogenicity, or genotoxicity in comprehensive studies. The lack of a numerical ADI underscores its high margin of safety.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of KP415 (Azstarys®)

A Note on Nomenclature: Initial searches for "HQ-415" did not yield specific information on a compound with that designation. However, extensive data is available for "KP415," the development code for the FDA-approved medication Azstarys®, a combination of serdexmethylphenidate and dexmethylphenidate for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Given the similarity in the alphanumeric designation, this guide will focus on KP415, as it is highly probable to be the intended subject of interest.

KP415 is a central nervous system (CNS) stimulant product containing two components: serdexmethylphenidate (SDX), a prodrug of dexmethylphenidate (d-MPH), and immediate-release d-MPH.[1] The formulation is designed to provide a rapid onset of action from the immediate-release d-MPH, followed by an extended duration of effect from the gradual conversion of SDX to d-MPH.[1][2] The product is available in capsules where the two components are in a fixed molar ratio of 70% SDX to 30% d-MPH.[1]

Pharmacodynamics

The therapeutic effect of KP415 is derived from dexmethylphenidate, the pharmacologically active d-enantiomer of racemic methylphenidate.[3] While the precise mechanism of therapeutic action in ADHD is not fully understood, it is established that methylphenidate blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron. This inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to an increase in the extracellular concentrations of these monoamines in the extraneuronal space, which is believed to be the primary driver of its clinical effects. In vitro studies have shown that serdexmethylphenidate itself has little to no binding affinity for monoaminergic reuptake transporters.

CNS stimulants, including KP415, carry a risk of abuse, misuse, and dependence. They can also be associated with increased blood pressure and heart rate.

Signaling Pathway of d-Methylphenidate

Pharmacokinetics

KP415 is a combination of immediate-release d-MPH and the prodrug SDX. Following oral administration, the immediate-release d-MPH provides an early rise in plasma concentrations of the active drug. SDX is a new molecular entity where d-MPH is covalently bonded to a linker. This prodrug has low oral bioavailability itself (<3%) and is designed to be converted to d-MPH primarily in the lower gastrointestinal tract. The enzymes responsible for this conversion have not been fully identified. This gradual conversion of SDX provides an extended release of d-MPH throughout the day.

Absorption

Following a single oral dose of KP415 (52.3 mg SDX / 10.4 mg d-MPH) under fasted conditions, the mean peak plasma concentration (Cmax) of d-MPH was 14.0 ng/mL, and the mean area under the concentration-time curve (AUC) was 186 ngh/mL. In comparison, a 40 mg dose of an extended-release d-MPH hydrochloride capsule resulted in a Cmax of 28.2 ng/mL and an AUC of 248 ngh/mL. The pharmacokinetic profile of KP415 demonstrates a rapid initial rise in d-MPH concentration followed by a gradual decline.

The presence of food can affect the absorption of KP415. Administration with a high-fat meal can increase the Cmax of d-MPH by up to 33% and the AUC by up to 16%. The time to peak plasma concentration (Tmax) can be delayed from 2 hours to 4-4.5 hours.

Distribution

The plasma protein binding for both SDX and d-MPH is low, at 56% and 47% respectively. The apparent volume of distribution for SDX is approximately 29.3 L/kg. For d-MPH, following administration of KP415 in pediatric patients, the apparent volume of distribution ranged from 37.6 to 66 L/kg.

Metabolism

SDX is converted to d-MPH in the lower gastrointestinal tract. d-MPH is then primarily metabolized in the liver via de-esterification by the enzyme carboxylesterase 1 (CES1) to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).

Excretion

Following a single oral dose of 52.3 mg/10.4 mg of KP415, the mean plasma terminal elimination half-life is approximately 5.7 hours for SDX and 11.7 hours for d-MPH. At steady-state in healthy adults, the half-life of d-MPH is between 8.5 and 9.2 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for d-methylphenidate following the administration of different doses of KP415 (SDX/d-MPH) in healthy adults under fasted conditions.

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH

| Treatment (SDX/d-MPH mg) | d-MPH HCl Equivalent (mg) | Cmax (ng/mL) | AUC0-last (h*ng/mL) |

| 26.1/5.2 | 20 | 7.1 ± 2.1 | 97.2 ± 28.8 |

| 39.2/7.8 | 30 | 9.8 ± 2.8 | 142.5 ± 41.2 |

| 52.3/10.4 | 40 | 13.8 ± 3.8 | 199.8 ± 57.2 |

| Data are presented as mean ± standard deviation. |

Table 2: Dose-Proportionality of d-MPH Pharmacokinetics

| Parameter | Power Model Slope (β) | 90% Confidence Interval | Conclusion |

| Cmax | Close to 1 | Within [0.6781, 1.3219] | Dose Proportional |

| AUC0-inf | Close to 1 | Within [0.6781, 1.3219] | Dose Proportional |

Experimental Protocols

Pharmacokinetic and Dose-Proportionality Study

A study was conducted to determine the pharmacokinetic profile and dose proportionality of three different dosage strengths of KP415.

-

Design: This was a crossover study in 23 healthy adult volunteers (aged 18-55 years) under fasted conditions.

-

Treatments: Participants received single doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg.

-

Washout Period: A 96-hour washout period was implemented between treatments.

-

Steady-State Assessment: Following the single-dose phase, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg to assess steady-state pharmacokinetics.

-

Sampling: Blood samples were collected at various time points to measure plasma concentrations of d-MPH and SDX for pharmacokinetic analysis.

-

Analysis: Dose proportionality was evaluated using a power model regression analysis on the pharmacokinetic parameters Cmax and AUC0-inf.

Human Abuse Potential (HAP) Studies

A series of studies were conducted to assess the abuse potential of SDX via oral, intranasal, and intravenous routes compared to d-MPH and placebo in recreational stimulant users.

-

Design: These were randomized, double-blind, active- and placebo-controlled, crossover studies.

-

Participants: Healthy, non-dependent individuals with a history of recreational stimulant use.

-

Assessments: The primary endpoint was "Drug Liking" measured on a visual analog scale (VAS). Pharmacokinetic parameters were also assessed.

-

Oral HAP Study (KP415.A01): Compared therapeutic and supratherapeutic doses of SDX with d-MPH extended-release (Focalin XR), phentermine, and placebo.

-

Intranasal HAP Study (KP415.A02): Assessed the abuse potential and pharmacokinetics of intranasally administered SDX versus d-MPH and placebo.

-

Intravenous HAP Study (KP415.A03): Evaluated the abuse potential and pharmacokinetics of intravenously administered SDX versus d-MPH and placebo.

The results of these studies indicated that while SDX has a lower abuse potential than d-MPH, it still showed a higher "Drug Liking" score than placebo.

References

Known Biological Targets and Mechanism of Action of HQ-415

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HQ-415 is an 8-hydroxyquinoline derivative that has demonstrated protective effects in cellular and animal models of neurodegenerative diseases. Its primary mechanism of action is attributed to its properties as a metal chelator. This guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its impact on proteotoxicity associated with TDP-43, α-synuclein, and polyglutamine (polyQ) expansion diseases.

Core Biological Activity: Metal Chelation

The principal identified biological activity of this compound is the chelation of metal ions. Dysregulation of metal ion homeostasis is implicated in the pathogenesis of several neurodegenerative disorders, where metals can promote protein aggregation and oxidative stress. By sequestering metal ions, this compound is proposed to interfere with these pathological processes. Studies suggest that the metal chelation activity of this compound is stronger than that of similar 8-hydroxyquinoline compounds.[1]

Effects on Proteotoxicity

This compound has been shown to mitigate the toxic effects of misfolded proteins that are hallmarks of various neurodegenerative diseases.

TDP-43 Proteinopathy

In yeast models expressing toxic levels of TAR DNA-binding protein 43 (TDP-43), a protein implicated in Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), this compound demonstrated a significant rescue of toxicity.[1][2] This protective effect is associated with a reduction in the formation of TDP-43 cytoplasmic foci.[1][3]

α-Synucleinopathy

This compound is also effective in models of α-synuclein toxicity, which is characteristic of Parkinson's disease and other synucleinopathies. In yeast, this compound reverses the accumulation of toxic α-synuclein foci. Furthermore, in a C. elegans model of α-synuclein-induced neurodegeneration, this compound treatment protected dopaminergic neurons from cell death.

Polyglutamine (PolyQ) Diseases

The compound has also been investigated in models of polyglutamine diseases, such as Huntington's disease. In yeast models expressing huntingtin with an expanded polyglutamine tract (htt-72Q), this compound showed a trend towards reducing the number of cells with large protein aggregates.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Effect | Model System | Parameter | Value | Reference |

| Rescue of TDP-43 Toxicity | Yeast (Saccharomyces cerevisiae) | EC50 | ~15 µM | |

| Maximal Effective Concentration for TDP-43 Rescue | Yeast (Saccharomyces cerevisiae) | EC100 | 15-20 µM |

Experimental Protocols

Yeast Growth Assays for Proteotoxicity Rescue

Objective: To assess the ability of this compound to rescue the growth inhibition caused by the expression of toxic proteins (TDP-43, α-synuclein, htt-72Q) in yeast.

Methodology:

-

Yeast strains engineered to express the respective toxic proteins under the control of a galactose-inducible promoter are cultured in non-inducing (raffinose-containing) media.

-

For dose-response experiments, cultures are diluted to a low optical density (OD600) in galactose-containing media to induce protein expression.

-

This compound, dissolved in DMSO, is added to the cultures at various concentrations. A DMSO-only control is included.

-

The cultures are incubated in a microplate reader (e.g., Bioscreen C™) that allows for continuous monitoring of cell growth by measuring the OD600 at regular intervals.

-

The growth rates or the final culture density are calculated and compared between treated and untreated cells to determine the extent of toxicity rescue.

-

EC50 values are determined by plotting the compound concentration versus the rescue effect and fitting the data to a dose-response curve.

Protein Aggregation Microscopy in Yeast

Objective: To visualize and quantify the effect of this compound on the aggregation of fluorescently tagged toxic proteins (e.g., TDP-43-YFP, α-syn-GFP, htt-72Q-CFP).

Methodology:

-

Yeast strains expressing the fluorescently tagged toxic proteins are grown to mid-log phase in inducing media.

-

The cultures are treated with this compound at its effective concentration or with a DMSO vehicle control.

-

After a defined incubation period, cells are harvested, washed, and mounted on a microscope slide.

-

Fluorescence microscopy is used to visualize the subcellular localization and aggregation status of the proteins.

-

Cells are scored based on the observed phenotype (e.g., number of foci per cell, diffuse vs. aggregated protein).

-

Statistical analysis is performed to compare the percentage of cells with aggregates in the treated versus the control groups.

C. elegans α-Synuclein Neurodegeneration Assay

Objective: To evaluate the neuroprotective effect of this compound in an in vivo model of α-synuclein toxicity.

Methodology:

-

A transgenic strain of C. elegans that expresses human α-synuclein and GFP specifically in dopaminergic neurons is used.

-

Synchronized L1 larvae are transferred to nematode growth medium (NGM) plates containing a lawn of E. coli OP50 as a food source.

-

This compound is dissolved in the NGM agar at the desired concentrations. A vehicle control (DMSO) is also included.

-

The worms are allowed to grow and age on these plates.

-

At a specific time point (e.g., day 7 of adulthood), the worms are anesthetized and mounted on slides.

-

The number of intact dopaminergic neurons (visualized by GFP fluorescence) in the head of each worm is counted using a fluorescence microscope.

-

The percentage of worms with the wild-type number of dopaminergic neurons is calculated for each condition and compared between treated and control groups.

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism of action for this compound is the chelation of metal ions that are involved in the aggregation of misfolded proteins and the generation of reactive oxygen species (ROS). The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound action via metal chelation.

The following workflow diagram illustrates the experimental approach used to identify and characterize the protective effects of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a metal-chelating compound that shows promise as a therapeutic lead for neurodegenerative diseases characterized by proteotoxicity. Its ability to rescue cellular and animal models of TDP-43, α-synuclein, and polyglutamine-related pathologies highlights the potential of targeting metal dyshomeostasis as a strategy to combat these disorders. Further research is warranted to elucidate the precise molecular interactions of this compound and to evaluate its efficacy and safety in more advanced preclinical models.

References

Methodological & Application

Application Notes and Protocols for HQ-415 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for the in vitro characterization of the experimental compound HQ-415, a potent ion channel blocker with significant anti-neoplastic properties. Based on available research, this compound is presumed to be hydroquinidine or a closely related derivative, which has demonstrated efficacy in various cancer cell lines by inhibiting cell proliferation, migration, and inducing apoptosis.[1][2][3] The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the cellular effects of this compound.

Mechanism of Action

This compound is an ion channel modulator that exhibits anti-cancer activity by altering cellular ion gradients and membrane potential.[4] In silico and in vitro studies suggest that its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are critical for cell survival, proliferation, and stress response.[2] By inhibiting these pathways, this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Table 1: Reported IC50 Values for Hydroquinidine (HQ) in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of hydroquinidine (HQ), the putative identity of this compound, in various cancer cell lines after 24 and 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) |

| MCF-7 | Breast Adenocarcinoma | 0.31 mM | 0.2 mM (approx.) |

| SKOV-3 | Ovarian Adenocarcinoma | 0.28 mM | <0.1 mM |

| A549 | Lung Carcinoma | Data not available | Data not available |

| MIA PaCa-2 | Pancreatic Carcinoma | Data not available | Data not available |

Table 2: Illustrative Data on the Effects of this compound on Cancer Cell Lines

This table presents hypothetical, yet representative, data on the various cellular effects of this compound at a concentration of 0.2 mM, based on described activities in the literature.

| Cell Line | Assay (48h treatment) | Metric | Result (% of Control) |

| A549 | Colony Formation | Number of Colonies | 25% |

| MIA PaCa-2 | Cell Migration (Wound Healing) | Wound Closure | 40% |

| MCF-7 | Apoptosis (Annexin V) | Apoptotic Cells | 300% |

| SKOV-3 | Cell Proliferation (MTT) | Viable Cells | 50% |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MIA PaCa-2, MCF-7, SKOV-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 0.5 x 10^4 to 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8 mM).

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control medium (with equivalent DMSO concentration) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-lethal concentration of this compound (e.g., below the IC50 value) or control medium.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the wound area at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Methanol

-

Crystal violet solution (0.5% in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or control medium.

-

Incubate the plates for 10-14 days, replacing the medium with fresh treatment or control medium every 2-3 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with cold methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration) or control medium for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Proposed signaling pathways modulated by this compound.

Caption: General workflow for in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A potent ion channel blocker, hydroquinidine, exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroquinidine Demonstrates Remarkable Antineoplastic Effects on Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Novel Research Compounds: A General Guideline

Note to the Researcher: Information regarding a specific compound designated "HQ-415" is not currently available in the public domain. The following application notes and protocols provide a comprehensive and generalized framework for the dissolution and storage of novel chemical compounds for experimental purposes. These guidelines are based on established best practices in chemical and biological research and should be adapted based on the empirically determined properties of the specific compound.

Introduction

The accurate preparation of stock solutions is a critical first step in any experiment involving chemical compounds.[1][2][3][4] Proper dissolution and storage are paramount to ensure the stability, activity, and reproducibility of experimental results.[1] This document outlines a systematic approach to handling new chemical entities, from initial solubility testing to the preparation and storage of high-concentration stock solutions for use in in vitro and in vivo assays.

Initial Handling and Safety Precautions

Upon receiving a new compound, it is essential to handle it with appropriate safety measures. For compounds with unknown toxicity, it is prudent to work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. If the compound is hygroscopic, it should be stored in a desiccator to protect it from moisture.

Solubility Determination

Before preparing a stock solution, it is crucial to determine the solubility of the compound in various common laboratory solvents. This information is often provided on the product datasheet, but it is good practice to verify it, especially for a new chemical entity.

Protocol for Small-Scale Solubility Testing:

-

Weigh a small, precise amount of the compound (e.g., 1 mg) using a calibrated analytical balance.

-

Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO) to the compound.

-

Vortex or sonicate the mixture to aid dissolution. Gentle warming to 37°C can also be employed if necessary.

-

Visually inspect for complete dissolution. If the compound dissolves completely, its solubility is at least 10 mg/mL in that solvent.

-

If the compound does not dissolve, add an additional measured volume of the solvent and repeat the vortexing/sonication process. Record the total volume of solvent required to dissolve the compound to estimate its solubility.

-

Repeat this process with other common solvents to identify the most suitable one for your experimental needs.

Table 1: Common Solvents for Pre-clinical Research

| Solvent | Properties and Common Uses | Typical Stock Concentration Range | Considerations |

| DMSO (Dimethyl sulfoxide) | Aprotic, polar solvent. Widely used for dissolving a broad range of organic compounds for in vitro assays. | 10 mM - 100 mM | Can be cytotoxic at concentrations >1%. Keep the final concentration in cell culture media low (typically <0.5%). |

| Ethanol | Polar protic solvent. Often used for plant extracts and other natural products. | 10 mM - 50 mM | Can have biological effects on cells, so appropriate vehicle controls are essential. |

| Methanol | Polar protic solvent. Used for some organic compounds. | Variable | More toxic than ethanol; use with caution. |

| PBS (Phosphate-Buffered Saline) | Aqueous buffer. Ideal for compounds that are soluble in aqueous solutions. | Variable | Many organic compounds have poor solubility in PBS. |

| Water (sterile, distilled) | Universal solvent for polar molecules. | Variable | Peptides can often be reconstituted in sterile water. |

Preparation of Stock Solutions

Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. This allows for consistent and accurate dosing in subsequent experiments.

Protocol for Preparing a 10 mM Stock Solution:

-

Determine the molecular weight (MW) of the compound. This is a critical piece of information for molarity-based calculations.

-

Calculate the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution, you would need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

-

Mass (mg) = 0.01 * MW ( g/mol )

-

-

Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or volumetric flask.

-

Add the appropriate volume of the chosen solvent to the tube. For accurate concentrations, it is best to use a volumetric flask.

-

Vortex or sonicate the solution until the compound is completely dissolved. Ensure there are no visible particulates.

-

Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

General Storage Recommendations:

-

Stock Solutions in Organic Solvents (e.g., DMSO): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Most stock solutions in DMSO are stable for at least 3 months at -20°C.

-

Aqueous Solutions: It is often recommended to prepare aqueous solutions fresh for each experiment, as they may be more prone to degradation and microbial growth. If storage is necessary, filter-sterilize the solution and store at 4°C for short-term use or -20°C/-80°C for longer-term storage, after confirming stability.

-

Solid Compound: Store the neat compound according to the manufacturer's recommendations, which is typically at room temperature or 4°C in a dark, dry place. For hygroscopic compounds, a desiccator is necessary.

Table 2: General Storage Conditions for a New Compound

| Form | Recommended Storage Temperature | Duration | Key Considerations |

| Solid (Neat) | Room Temperature or 4°C | Long-term | Protect from light and moisture. |

| Stock Solution in DMSO | -20°C or -80°C | Up to 3 months (verify) | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution (Aqueous) | 4°C or Prepared Fresh | < 24 hours | Prone to degradation; fresh preparation is ideal. |

Experimental Workflow and Signaling Pathway Analysis

The following diagrams illustrate a generalized workflow for handling a new chemical entity and a template for a signaling pathway that could be modulated by such a compound.

Caption: Workflow for preparing and using a novel research compound.

Caption: Hypothetical signaling pathway modulated by a novel compound.

References

Application Notes and Protocols: Recommended Dosage of HQ-415 for In Vivo Studies

Notice to Researchers: Information regarding a compound designated "HQ-415" is not available in the public domain. Extensive searches for "this compound" in scientific literature and drug development databases did not yield any relevant results for in vivo studies, recommended dosages, or its mechanism of action.

The following information is provided as a general methodological template for researchers investigating novel compounds in vivo. The specific details would need to be adapted based on the physicochemical properties, mechanism of action, and pharmacokinetic profile of the actual compound under investigation.

Compound Information (Hypothetical)

For any new chemical entity (NCE) like "this compound," the following information would be critical before designing in vivo studies.

| Parameter | Description |

| IUPAC Name | To be determined. |

| Molecular Formula | To be determined. |

| Molecular Weight | To be determined. |

| Solubility | Details on solubility in common vehicles (e.g., water, saline, DMSO, PEG400) are essential for formulation. |

| Mechanism of Action | Understanding the biological target and pathway is crucial for selecting appropriate animal models and endpoints. |

| In Vitro Efficacy (IC50/EC50) | Provides a starting point for estimating in vivo effective concentrations. |

Preclinical Pharmacokinetics (Hypothetical Data)

Pharmacokinetic (PK) studies are fundamental to determining the appropriate dosage regimen. Below is a hypothetical summary table for "this compound" based on preliminary animal studies.

| Species | Route of Admin. | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Mouse | IV | 2 | 0.25 | 1500 | 3000 | 2.5 |

| PO | 10 | 1.0 | 800 | 4000 | 3.0 | |

| Rat | IV | 2 | 0.3 | 1200 | 2800 | 3.5 |

| PO | 10 | 1.5 | 650 | 3500 | 4.0 |

Experimental Protocols

Animal Models

The choice of animal model is contingent on the therapeutic indication. For instance, in oncology research, immunodeficient mouse models are commonly used for xenograft studies.[1]

Example: Murine Xenograft Model

-

Animal Strain: Athymic Nude (Nu/Nu) or SCID mice, 6-8 weeks old.[1]

-

Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action of this compound.

-

Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment. Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

Formulation and Dosing

-

Vehicle Selection: Based on solubility data, prepare a sterile and biocompatible formulation. A common vehicle for oral administration is 0.5% methylcellulose in sterile water. For intravenous administration, a solution in saline or a formulation with solubilizing agents like cyclodextrins might be necessary.

-